2-methoxy-N-(2-methylcyclopentyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3 |
InChI Key |
LWZSLMIGUPANGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=CC=C2OC |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 2 Methoxy N 2 Methylcyclopentyl Aniline
Reaction Pathways and Intermediate Formation in N-Alkylation
The synthesis of 2-methoxy-N-(2-methylcyclopentyl)aniline is primarily achieved through the N-alkylation of 2-methoxyaniline. This transformation is a nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile.
The most common pathway involves the reaction of 2-methoxyaniline with a 2-methylcyclopentyl derivative bearing a suitable leaving group, such as a halide (e.g., bromide, iodide) or a sulfonate ester (e.g., tosylate, mesylate). The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the aniline (B41778) nitrogen atom performs a backside attack on the electrophilic carbon of the cyclopentyl ring that is bonded to the leaving group. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (where X is the leaving group) bond, passing through a trigonal bipyramidal transition state.
The initial product of this reaction is a secondary ammonium (B1175870) salt. A subsequent deprotonation step, usually facilitated by a mild base or an excess of the starting aniline, neutralizes the ammonium ion to yield the final N-alkylated product, this compound. The major synthetic challenge in such reactions is often competing over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts. psu.edu
Alternative, more contemporary methods for N-alkylation include "hydrogen-borrowing" or "hydrogen autotransfer" reactions. acs.orgrsc.org This approach utilizes a catalyst (often based on iridium or ruthenium) to transiently oxidize an alcohol (2-methylcyclopentanol) to the corresponding ketone (2-methylcyclopentanone). nih.gov The ketone then forms an imine intermediate with 2-methoxyaniline, which is subsequently reduced in situ by the catalyst using the hydrogen "borrowed" from the initial alcohol oxidation. This method is considered a green chemistry approach due to its high atom economy, with water being the only byproduct.
Table 1: Representative Reaction Conditions for Aniline N-Alkylation
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Mechanism |
| Alkyl Halide (R-Br) | K₂CO₃ or Cs₂CO₃ | Acetonitrile (CH₃CN) or DMF | 25 - 80 | SN2 |
| Alcohol (R-OH) | [Ir(Cp*)Cl₂]₂ / Base | Toluene | 100 - 140 | Hydrogen-Borrowing |
| Ketone (R₂C=O) | NaBH₃CN / Acetic Acid | Methanol (CH₃OH) | 0 - 25 | Reductive Amination |
Electrophilic Aromatic Substitution Patterns on the Methoxy-Aniline Moiety
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) derivatives. The regiochemical outcome of EAS on this compound is governed by the directing effects of the two substituents already present on the ring: the N-alkylamino group (-NHR) at C1 and the methoxy (B1213986) group (-OCH₃) at C2.
Both the -NHR and -OCH₃ groups are potent activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. masterorganicchemistry.com They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. Both are also ortho-, para-directors, channeling incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgpressbooks.publibretexts.org
In a disubstituted system like this, the more powerful activating group dictates the primary substitution pattern. masterorganicchemistry.com The N-alkylamino group is a stronger activator than the methoxy group. The positions ortho and para to the -NHR group are C2, C6, and C4.
Position C2: Blocked by the methoxy group.
Position C6: Ortho to the -NHR group and meta to the -OCH₃ group. This position is electronically activated.
Position C4: Para to the -NHR group and meta to the -OCH₃ group. This position is also strongly electronically activated.
Between the two viable positions, C4 and C6, substitution is overwhelmingly favored at the C4 (para) position . This preference is due to steric hindrance. The N-(2-methylcyclopentyl) group is sterically bulky, which significantly impedes the approach of an electrophile to the adjacent C6 position. The C4 position is remote from this bulky group and is therefore much more accessible. The resonance stabilization of the sigma complex formed by attack at the para position is highly effective, leading to a lower activation energy for this pathway. lkouniv.ac.in
Table 2: Predicted Major Products for Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-nitro-2-methoxy-N-(2-methylcyclopentyl)aniline |
| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-bromo-2-methoxy-N-(2-methylcyclopentyl)aniline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-amino-3-methoxy-5-(2-methylcyclopentylamino)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 4-acyl-2-methoxy-N-(2-methylcyclopentyl)aniline |
Stereochemical Aspects of Reactions Involving the Methylcyclopentyl Group
The 2-methylcyclopentyl group introduces significant stereochemical complexity to the molecule. This substituent contains two chiral centers: C1 (the carbon attached to the nitrogen) and C2 (the carbon bearing the methyl group). This results in the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
The stereochemistry of the final product is directly influenced by the synthetic route. If the N-alkylation is performed using an enantiomerically pure 2-methylcyclopentyl halide (e.g., (1R,2R)-1-bromo-2-methylcyclopentane) via an SN2 mechanism, a single enantiomer of the product will be formed, with the configuration at C1 being inverted (e.g., (1S,2R)-2-methoxy-N-(2-methylcyclopentyl)aniline). Conversely, a reaction proceeding through an SN1 mechanism would result in a racemic mixture at C1.
The pre-existing chirality in the N-alkyl group can act as a source of asymmetric induction in subsequent reactions. Should a reaction create a new stereocenter elsewhere in the molecule, the products would be diastereomers. Due to the chiral environment created by the 2-methylcyclopentyl group, the transition states leading to these diastereomers would not be equal in energy, resulting in one diastereomer being formed in excess over the other (diastereoselectivity).
For instance, in any reaction involving the aniline nitrogen or the aromatic ring, the chiral N-substituent could influence the approach of reagents. While its effect on the regioselectivity of EAS is primarily steric (as discussed in 3.2), it could play a role in reactions that are sensitive to the chiral environment, although such examples are not common for this specific system.
Table 3: Potential Diastereomers from a Hypothetical Reaction
| Starting Material Stereoisomer | Hypothetical Reaction | Potential Diastereomeric Products |
| (1R,2S)-Isomer | Addition of 'XY' across a new double bond on the ring, creating a new chiral center at C5 ('R' or 'S') | (1R,2S,5R)-Product and (1R,2S,5S)-Product |
| (1S,2R)-Isomer | Addition of 'XY' across a new double bond on the ring, creating a new chiral center at C5 ('R' or 'S') | (1S,2R,5R)-Product and (1S,2R,5S)-Product |
Thermodynamic and Kinetic Studies of Chemical Transformations
The concepts of kinetic and thermodynamic control are crucial for understanding the reaction outcomes for this compound.
Kinetic Profile: The rate of a reaction is determined by its activation energy (Ea). For the EAS reactions of this molecule, the presence of two powerful electron-donating groups significantly lowers the activation energy for the formation of the sigma complex, making these reactions kinetically fast. masterorganicchemistry.com However, the rates for substitution at different positions will vary. The activation energy for attack at the C6 (ortho) position will be higher than at the C4 (para) position due to the steric hindrance imposed by the N-alkyl group, making the formation of the para product kinetically favored. The kinetic product is the one that forms fastest.
Thermodynamic Profile: The thermodynamic product is the most stable product. In EAS, para-substituted products are generally more thermodynamically stable than their ortho isomers due to minimized steric repulsion between the substituents. lkouniv.ac.in For this compound, the 4-substituted product is expected to be both the kinetic and thermodynamic product under most conditions, as the pathway to its formation is less hindered and the product itself is more stable. An exception can sometimes be seen in reactions like sulfonation, which can be reversible at higher temperatures, allowing the product distribution to equilibrate to the most thermodynamically stable isomer.
Table 4: Representative Arrhenius Parameters for Related Aniline Reactions
| Reaction Type | Substrate | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| N-Alkylation | Aniline + Benzyl Alcohol | ~37-47 | Variable |
| Michael Addition | Aniline + Alkyne | ~40-50 | Variable |
| Oxidation | Substituted Anilines | ~30-60 | Variable |
Note: These values are illustrative, based on data for analogous systems, and can vary significantly with specific reactants, catalysts, and solvents. researchgate.netresearchgate.netacs.org
Degradation Pathways and Stability Considerations in Diverse Reaction Media
The stability of this compound is highly dependent on the chemical environment.
Acidic Media: The aniline nitrogen is basic and will be readily protonated in acidic solutions to form the corresponding anilinium ion. This protonation has a profound effect on the reactivity of the aromatic ring. The -NH₂R⁺ group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect. Therefore, the compound is stable against electrophilic aromatic substitution in strong acid. Prolonged exposure to harsh acidic conditions could potentially lead to cleavage of the N-alkyl bond or the aryl-ether bond, though the latter is generally resistant.
Oxidative Media: Substituted anilines are highly susceptible to oxidation. researchgate.net The electron-rich nature of the aromatic ring and the presence of the nitrogen atom make them targets for various oxidizing agents. Mild oxidation may occur at the nitrogen atom to form nitroso or nitro derivatives. rsc.org Stronger oxidizing agents can lead to the formation of colored, complex polymeric materials through radical coupling mechanisms. tsijournals.com The degradation pathway often involves the formation of a cation radical as an initial intermediate.
Basic and Neutral Media: The compound is expected to be largely stable under neutral and basic conditions at moderate temperatures. The C-N and C-O bonds are generally robust in the absence of specific reagents designed to cleave them.
Table 5: Stability and Potential Degradation Products
| Medium / Condition | Stability | Potential Degradation Pathway(s) | Major Products |
| Strong Acid (e.g., H₂SO₄) | Moderate | Protonation of Nitrogen, Ring Deactivation | Anilinium Salt |
| Strong Base (e.g., NaOH) | High | Generally stable | No significant degradation |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Low | Oxidation of N-atom and/or aromatic ring | Nitroso compounds, Azobenzenes, Polymeric materials |
| Elevated Temperature | Moderate | Thermal decomposition (unspecific) | Fragmentation products |
Chirality, Stereoisomerism, and Conformational Analysis of 2 Methoxy N 2 Methylcyclopentyl Aniline
Identification and Characterization of Enantiomeric and Diastereomeric Forms
A comprehensive study would begin with the synthesis of 2-methoxy-N-(2-methylcyclopentyl)aniline. Due to the presence of two chiral centers, the synthesis would likely result in a mixture of up to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) forms would be a pair of enantiomers, as would the (1R,2S) and (1S,2R) forms. The relationship between the (1R,2R) and (1R,2S) forms (and other similar pairings) would be diastereomeric.
The separation of these stereoisomers would be a critical step. Chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, would be the primary technique employed to resolve the enantiomeric pairs and separate the diastereomers. The relative amounts of each stereoisomer produced in the synthesis would provide insight into the stereoselectivity of the reaction.
Advanced Spectroscopic Methods for Stereochemical Assignment and Absolute Configuration Determination
Once separated, the absolute configuration of each stereoisomer would need to be determined. This is a non-trivial process that often requires a combination of techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the relative stereochemistry by revealing through-space proximities of protons.
To determine the absolute configuration (the actual R/S designation at each chiral center), X-ray crystallography would be the gold standard. This technique provides a definitive three-dimensional structure of a molecule, from which the absolute stereochemistry can be unequivocally assigned. In the absence of suitable crystals, chiroptical methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations, could be used to assign the absolute configuration.
Conformational Landscape and Energy Minima Analysis
The cyclopentyl ring in this compound is not planar and can adopt several puckered conformations, such as the envelope and twist forms. The substituents (the methyl group and the anilino group) can occupy either axial or equatorial positions in these conformations. Computational chemistry, using methods like Density Functional Theory (DFT), would be employed to explore the conformational landscape of each stereoisomer.
Dynamic Stereochemistry: Inversion Barriers and Rotational Isomerism
The molecule also exhibits dynamic stereochemistry. This includes the ring-flipping of the cyclopentyl group and rotation around the C-N bond connecting the cyclopentyl ring to the aniline (B41778) nitrogen. The energy barriers for these processes could be investigated using dynamic NMR spectroscopy or computational methods.
Furthermore, rotation around the C-N bond and the C-O bond of the methoxy (B1213986) group could lead to different rotational isomers (rotamers). Understanding the barriers to these rotations is important for a complete picture of the molecule's flexibility and the shapes it can adopt.
Chiral Recognition Phenomena and Intermolecular Interactions
Chiral molecules can interact differently with other chiral molecules, a phenomenon known as chiral recognition. The separated enantiomers of this compound would be expected to exhibit different interactions with chiral environments, such as chiral stationary phases in chromatography or chiral biological receptors.
Studies of intermolecular interactions, potentially using techniques that measure thermodynamic properties of mixtures, could provide insights into the nature of these interactions. For instance, studies on related aniline compounds have explored dipole-dipole interactions and hydrogen bonding. In the case of this compound, the nitrogen atom could act as a hydrogen bond acceptor, and the N-H proton as a hydrogen bond donor. The methoxy group could also participate in intermolecular interactions. The specific stereochemistry of the molecule would undoubtedly influence the nature and strength of these interactions.
Advanced Computational and Theoretical Chemistry Studies of this compound Not Available in Current Scientific Literature
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published studies on the advanced computational and theoretical chemistry of the compound This compound . Consequently, the detailed research findings required to populate the requested article outline are not available.
The user's request specified a detailed article structure focusing on several advanced computational methodologies, including:
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)
Molecular Dynamics Simulations
Transition State Modeling
Prediction of Spectroscopic Signatures
Ligand-Metal Interaction Modeling
While computational studies have been conducted on analogous structures, such as other aniline derivatives and molecules containing methoxy or cyclopentyl groups, this body of research does not directly address This compound . Generating an article based on these related compounds would be scientifically inaccurate and speculative. The creation of data tables and detailed findings, as requested, is not possible without dedicated research on the specific molecule .
Therefore, the content for the following sections and subsections, as outlined in the user's instructions, could not be generated:
Advanced Computational and Theoretical Chemistry Studies
Ligand-Metal Interaction Modeling in Catalytic Systems
Further investigation into this specific compound would be required for a scientifically accurate and detailed report to be written.
Research Findings on "2-methoxy-N-(2-methylcyclopentyl)aniline" Remain Elusive
Despite a comprehensive search for scientific literature and data, specific research on the chemical compound this compound, particularly in the realm of advanced computational and theoretical chemistry, is not publicly available. Consequently, the development of an article detailing its in silico screening and the virtual design of its novel derivatives cannot be fulfilled at this time.
The inquiry for detailed research findings, including data tables on the computational analysis of this compound and its potential derivatives, did not yield any specific studies. The scientific community has published extensive research on related aniline (B41778) derivatives, exploring their synthesis, structural properties, and computational characteristics. However, the unique combination of a 2-methoxy-aniline structure with a 2-methylcyclopentyl group does not appear in the accessible scientific literature.
Advanced computational and theoretical chemistry studies, such as in silico screening and virtual design, are crucial for modern drug discovery and materials science. These methods allow researchers to predict the properties and potential applications of novel molecules before they are synthesized in a laboratory, saving significant time and resources. Such studies typically involve molecular docking, quantum mechanics calculations, and molecular dynamics simulations to understand how a compound and its derivatives might interact with biological targets or exhibit specific chemical properties.
The absence of such studies for this compound means that there is no established body of research to draw upon for an in-depth scientific article as requested. While general principles of computational chemistry could be discussed, applying them specifically to this compound without any prior research would be speculative and would not meet the criteria of a scientifically accurate and data-driven article.
Future research may yet investigate the properties of this compound, at which point a detailed analysis of its computational and theoretical chemistry could be compiled. Until then, the scientific record on this particular compound remains unwritten.
Exploration in Medicinal Chemistry Research and Drug Discovery Scaffolds
Utilisation as a Privileged Scaffold for Bioactive Molecule Design
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The strategic use of such scaffolds can significantly accelerate the drug discovery process. nih.gov The 2-methoxy-N-(2-methylcyclopentyl)aniline structure contains elements that are common in bioactive compounds, suggesting its potential as a template for designing new therapeutic agents.
The aniline (B41778) moiety, in particular, is a well-established component in numerous drugs. The presence of the methoxy (B1213986) group and the N-linked methylcyclopentyl group provides a unique three-dimensional architecture and lipophilicity profile. This combination can facilitate interactions with the binding sites of various proteins, such as enzymes or receptors. The backbone of scaffolds like this enables a distinct spatial arrangement of functional groups, which can be a useful template for designing molecules that target the central nervous system (CNS), among other applications. nih.gov By systematically modifying the peripheral functional groups attached to this core scaffold, chemists can generate a library of diverse compounds for screening against a wide range of biological targets.
Rational Design and Synthesis of Analogs for Target Interaction
Rational drug design involves the deliberate creation of new molecules based on an understanding of the biological target. nih.gov For a scaffold like this compound, analogs can be designed to optimize interactions with a specific protein's binding site. This process often begins with computational molecular modeling to predict how modifications to the structure will affect its binding energy and orientation within the target. nih.gov
The synthesis of analogs would involve modifying key positions on the parent molecule. Common synthetic strategies could include:
Varying Aniline Ring Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups to modulate electronic properties and potential hydrogen bonding interactions.
Modifying the Cycloalkyl Group: Altering the ring size (e.g., to cyclobutyl or cyclohexyl) or the position and nature of the alkyl substituent (e.g., ethyl instead of methyl) to probe steric limits within the binding pocket.
A general synthetic approach for creating a library of such analogs might involve the reaction of various substituted 2-methoxyanilines with different cyclic ketones via reductive amination, allowing for systematic variation at two key points of diversity.
Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound derivatives, an SAR study would involve synthesizing a series of analogs and evaluating their effects in a relevant biological assay.
The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, or pharmacokinetic properties. mdpi.com For instance, replacing an electron-donating group with an electron-withdrawing group can significantly alter a compound's inhibitory activity. nih.gov Similarly, even small changes, such as moving a substituent on the aniline ring or changing the size of an alkyl group, can lead to a dramatic reduction or enhancement of potency. nih.gov
An illustrative SAR exploration for this scaffold is presented below, hypothesizing activity against a generic kinase target.
| Compound ID | R1 (Aniline Ring) | R2 (Cyclopentyl Ring) | Hypothetical IC₅₀ (nM) | Notes |
| Parent | 2-OCH₃ | 2-CH₃ | 150 | Baseline activity. |
| Analog A | 2-OH | 2-CH₃ | 85 | Phenolic OH may form a key hydrogen bond. |
| Analog B | 4-F | 2-CH₃ | 250 | Shifting substituent position reduces activity. |
| Analog C | 2-OCH₃ | 3-CH₃ | 400 | Stereochemistry and position of the methyl group are crucial for fit. |
| Analog D | 2-OCH₃ | (none) | 950 | The methyl group provides a beneficial hydrophobic interaction. |
| Analog E | 2-OCF₃ | 2-CH₃ | 75 | Electron-withdrawing group enhances potency. |
This data is hypothetical and for illustrative purposes only.
Pharmacophore Modeling for Ligand Design
A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity. unina.itdergipark.org.tr Pharmacophore modeling is a computational technique used in drug design to identify and use these essential features to search for new, structurally diverse molecules that are likely to be active. dovepress.com
For this compound, if it were identified as an active compound, a ligand-based pharmacophore model could be developed. nih.gov The key features of its structure would be mapped in 3D space.
Pharmacophoric Features of the Scaffold:
| Feature | Description | Potential Role in Target Binding |
| Aromatic Ring | The substituted benzene (B151609) ring. | Can engage in π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor | The oxygen atom of the methoxy group. | Can accept a hydrogen bond from an amino acid residue in the target protein. |
| Hydrogen Bond Donor | The nitrogen atom of the secondary amine. | Can donate a hydrogen bond to an acceptor group in the binding site. |
| Hydrophobic Center | The 2-methylcyclopentyl group. | Can fit into a hydrophobic pocket within the target, contributing to binding affinity. |
This model would then be used as a 3D query to screen large virtual libraries of compounds, identifying new molecules that possess a similar arrangement of these critical features, even if their underlying chemical scaffolds are different. dergipark.org.trdovepress.com
Investigation of In Vitro Biological Activity (excluding clinical data)
Before any compound can be considered for further development, its biological activity must be characterized using in vitro assays. These laboratory-based tests are performed outside of a living organism, typically using isolated cells or proteins. For a novel compound series derived from this compound, a typical in vitro testing cascade would include evaluating its effects on cell viability and its interaction with specific molecular targets.
For example, the compounds could be screened for anticancer activity by assessing their cytotoxicity against a panel of human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in these assays, indicating the concentration required to inhibit a biological process, such as cell growth, by 50%. mdpi.com
Illustrative In Vitro Cytotoxicity Data for Hypothetical Analogs:
| Compound ID | HCT116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Parent | 15.2 | 28.4 | > 50 |
| Analog A | 7.8 | 12.1 | 35.6 |
| Analog E | 4.1 | 9.5 | 18.9 |
This data is hypothetical and for illustrative purposes only.
Beyond cytotoxicity, further in vitro experiments could investigate the compound's mechanism of action, such as its ability to inhibit a specific enzyme, block an ion channel, or modulate a receptor's function. These studies are critical for validating the compound's intended biological effect and guiding further optimization efforts.
Emerging Research Avenues and Future Perspectives
Development of Sustainable Synthesis Strategies
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of N-alkylated anilines, this involves moving away from traditional methods that often rely on harsh reagents and produce significant waste.
Future research on 2-methoxy-N-(2-methylcyclopentyl)aniline could focus on developing sustainable synthetic routes. Key areas of exploration include:
Green Catalysis: The use of reusable heterogeneous catalysts, such as palladium on charcoal, can offer high atom economy by enabling the N-alkylation of anilines with primary amines, producing ammonia (B1221849) as the only byproduct. organic-chemistry.org The development of novel catalyst systems, including those based on earth-abundant metals like nickel or cobalt supported on metal-organic frameworks, presents a promising avenue for efficient and environmentally benign N-alkylation reactions. rsc.orgrsc.org
Alternative Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as green alternatives to volatile organic compounds (VOCs). rsc.orgpsu.edu These solvents can act as both the reaction medium and promoter, often leading to higher selectivity and milder reaction conditions for N-alkylation processes. rsc.orgpsu.edursc.org Research could explore the direct allylic alkylation of anilines using allylic alcohols in DESs, which represents a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org
Renewable Feedstocks: A long-term goal is the synthesis of amines from renewable resources. Methodologies like the reductive amination of fatty acids and their esters, using dual catalytic systems, are being developed for producing various fatty amines. rsc.org Adapting such principles to synthesize precursors for compounds like this compound from bio-based feedstocks would represent a significant step towards sustainability.
| Strategy | Catalyst/Solvent | Advantages | Potential Application for Synthesis |
| Heterogeneous Catalysis | Palladium on Charcoal (Pd/C) | High atom economy, reusable catalyst, reduced waste. organic-chemistry.org | N-alkylation of 2-methoxyaniline with a 2-methylcyclopentyl precursor. |
| Ionic Liquids (ILs) | Various ILs | Green solvent alternative, can enhance reactivity and selectivity. rsc.orgpsu.edu | Selective mono-alkylation, minimizing over-alkylation byproducts. psu.edu |
| Deep Eutectic Solvents (DESs) | Choline Chloride/Lactic Acid | Sustainable, biodegradable, mild reaction conditions (room temp). rsc.org | Direct alkylation using activated alcohols instead of halides. rsc.org |
| Borrowing Hydrogen Catalysis | Iridium or Ruthenium Complexes | Uses alcohols as alkylating agents, produces water as the only byproduct. nih.gov | Reaction of 2-methoxyaniline with 2-methylcyclopentanol. |
Integration with Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability. mdpi.com This technology is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comtue.nlnih.gov
For this compound, future research could leverage flow chemistry to:
Improve Reaction Efficiency and Safety: Many reactions, such as hydrogenations of nitroarenes to anilines or multi-step sequences involving reactive intermediates, can be performed more safely and efficiently in continuous flow reactors. acs.orgmdpi.com This approach minimizes the accumulation of hazardous materials and allows for the use of reaction conditions (e.g., high pressure or temperature) that are challenging in batch mode. mdpi.com
Enable Telescoped Synthesis: Flow chemistry facilitates the integration of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for intermediate isolation and purification. mdpi.comtue.nl A potential continuous synthesis of the target compound could involve the reduction of a nitro-precursor followed immediately by N-alkylation in a telescoped flow system. acs.orgmit.edu
Facilitate Process Automation and Optimization: Automated flow systems allow for rapid screening of reaction parameters (temperature, pressure, catalyst, residence time) to quickly identify optimal conditions, accelerating process development.
| Flow Chemistry Application | Key Advantage | Relevance to Synthesis |
| Continuous Hydrogenation | Enhanced safety, precise control over pressure and temperature. acs.orgmdpi.com | Synthesis of the 2-methoxyaniline precursor from its corresponding nitroaromatic. |
| Multi-step Synthesis | Eliminates intermediate isolation, reduces solvent use and waste. tue.nlmit.edu | A telescoped process from starting materials to the final product in one continuous operation. |
| High-Throughput Screening | Rapid optimization of reaction conditions. | Efficiently determining the best catalyst and conditions for the N-alkylation step. |
Exploration in Materials Science and Polymer Chemistry
Aniline (B41778) and its derivatives are fundamental building blocks for a class of conducting polymers known as polyanilines (PANI). ijsdr.orgnih.gov These materials are prized for their unique electronic, optical, and redox properties, finding applications in sensors, anti-corrosion coatings, and electronic devices. nih.govresearchgate.netresearchgate.net
Future research could investigate the potential of this compound as a monomer or functional additive in polymer science:
Synthesis of Novel Polyaniline Derivatives: The N-substituent (2-methylcyclopentyl) and the ring substituent (methoxy) on the aniline core would significantly influence the properties of the resulting polymer. The bulky N-alkyl group could affect chain packing and solubility, while the electron-donating methoxy (B1213986) group can tune the electronic properties. rsc.orgnih.govrsc.org Polymerization could yield new soluble, processable conducting polymers with tailored properties. rsc.orgnih.govnih.gov
Development of Functional Materials: Polyaniline derivatives are used to create composite materials with enhanced mechanical strength, conductivity, and chemical stability by incorporating materials like carbon nanotubes or metal oxides. ijsdr.org Polymers derived from this compound could be explored for creating advanced composites.
Sensor Applications: The electrical properties of PANI films are sensitive to their environment, making them excellent candidates for chemical sensors (e.g., for ammonia or moisture). rsc.orgrsc.org The specific substituents on the aniline ring can modulate this sensitivity and selectivity, opening avenues for developing novel sensor arrays. nih.govrsc.org
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct complex, ordered structures from smaller molecular components. nih.gov The amino group in the aniline scaffold is a key player in forming such interactions. researchgate.net
Emerging research could explore the role of this compound in:
Host-Guest Chemistry: Aniline derivatives can act as "guest" molecules, being selectively encapsulated by larger "host" molecules. researchgate.netacs.org This principle can be used for purification and separation. researchgate.netacs.org The specific size, shape, and electronic properties of this compound could be exploited for selective recognition by novel host systems.
Self-Assembly and Crystal Engineering: The interplay of hydrogen bonding from the N-H group and potential π-π stacking of the aromatic ring can guide the self-assembly of aniline derivatives into predictable supramolecular structures, such as tetramers and octamers, in cocrystals. nih.govnih.gov Understanding these interactions could allow for the rational design of new crystalline materials with desired properties.
Formation of Supramolecular Polymers: Aniline oligomers can self-assemble into higher-order structures like nanofibers and nanotubes, which are precursors to bulk polyaniline morphologies. researchgate.net The unique stereochemistry and electronic nature of this compound could lead to novel self-assembled nanostructures.
Advanced Computational Tools for Accelerated Discovery and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. nih.govresearchgate.net
For this compound, advanced computational tools can be applied to:
Predict Molecular Properties: DFT calculations can be used to determine the molecule's electronic structure, vibrational spectra (FTIR and Raman), and electro-optical properties. nih.govresearchgate.net This includes analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications in electronics. nih.govresearchgate.net
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential synthetic routes, helping to identify rate-determining steps and optimize reaction conditions. acs.org For instance, DFT can be used to study the mechanism of catalytic N-alkylation, providing insights that could lead to the design of more efficient catalysts. researchgate.net
Guide Materials Design: By simulating the properties of polymers derived from this aniline derivative, researchers can predict their conductivity, band gap, and other relevant characteristics before undertaking laborious experimental synthesis. researchgate.net This accelerates the discovery of new materials with targeted functionalities.
| Computational Tool | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, HOMO/LUMO energies, dipole moment, vibrational frequencies. nih.govresearchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of UV-Vis absorption spectra. researchgate.net |
| Reaction Pathway Modeling | Mechanistic Studies | Calculation of transition state energies to understand and optimize synthetic reactions. acs.org |
Q & A
Q. What are the established synthetic routes for 2-methoxy-N-(2-methylcyclopentyl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves nucleophilic substitution or reductive amination. For example, iridium-catalyzed deoxygenation of tertiary cycloalkanols can yield stereoselective products (e.g., cis-N,N-dimethyl-4-(2-methylcyclopentyl)aniline with a diastereomeric ratio of 95:5) . Optimization includes:
- Catalyst selection : Iridium complexes for stereochemical control.
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMSO) to stabilize intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures.
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., orthorhombic crystal system with P222 symmetry, as seen in similar aniline derivatives) .
- NMR spectroscopy : H and C NMR identify methoxy (-OCH) and methylcyclopentyl protons (δ 1.2–2.5 ppm for cyclopentyl CH groups).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 205.17 g/mol for analogous compounds) .
- Elemental analysis : Validates empirical formula (e.g., CHNOS for structurally related compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation; aniline derivatives are toxic and volatile .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?
Methodological Answer:
- Mechanistic studies : Use density functional theory (DFT) to model transition states and identify steric/electronic factors influencing stereochemistry.
- Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., cellulose-based columns).
- In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction intermediates .
Q. What computational tools are suitable for predicting the reactivity of this compound in coordination chemistry applications?
Methodological Answer:
- Molecular docking : Predict ligand-metal binding affinities (e.g., HgX complexes forming coordination polymers) .
- Software : Gaussian or ORCA for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO).
- Crystallographic refinement : SHELX suite for resolving intra-/intermolecular interactions (e.g., Hg–O bonds in [HgL(Cl)]) .
Q. How should researchers address discrepancies in spectroscopic data versus crystallographic results for this compound?
Methodological Answer:
- Cross-validation : Compare NMR chemical shifts with X-ray-derived torsion angles to detect conformational flexibility.
- Dynamic NMR : Assess rotational barriers of the methylcyclopentyl group at variable temperatures.
- Synchrotron XRD : High-resolution data collection (e.g., λ = 0.71073 Å) reduces thermal motion artifacts .
Q. What methodologies are effective for studying the degradation pathways of this compound under environmental conditions?
Methodological Answer:
- Photocatalysis : Use MnFeO/ZnSiO composites under simulated solar radiation to track byproducts via LC-MS .
- Box-Behnken design : Optimize degradation parameters (pH, catalyst loading, time) statistically.
- Toxicity assays : Evaluate degradation intermediates using Vibrio fischeri bioluminescence inhibition tests .
Q. How can coordination polymers of this compound be tailored for material science applications?
Methodological Answer:
- Ligand design : Modify substituents (e.g., nitro or trifluoromethyl groups) to alter polymer topology (e.g., 1D chains vs. 3D frameworks) .
- Anion exchange : Replace Cl with N or NO to tune solubility and thermal stability.
- Property analysis : Measure porosity via BET surface area analysis and conductivity via impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
